molecular formula C18H18N6O B2679197 6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline CAS No. 2320210-13-5

6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline

Cat. No.: B2679197
CAS No.: 2320210-13-5
M. Wt: 334.383
InChI Key: DNVVJHMMDAFXND-UHFFFAOYSA-N
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Description

The compound 6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline features a quinoxaline core linked to an 8-azabicyclo[3.2.1]octane scaffold via a carbonyl group, with a 1,2,3-triazole substituent at the 3-position of the bicyclic system. This structure combines rigidity from the bicyclo[3.2.1]octane with the heteroaromatic properties of quinoxaline and triazole, making it a candidate for pharmaceutical or agrochemical applications. Below, we compare its structural, synthetic, and biological attributes with similar compounds.

Properties

IUPAC Name

quinoxalin-6-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c25-18(12-1-4-16-17(9-12)20-6-5-19-16)24-13-2-3-14(24)11-15(10-13)23-8-7-21-22-23/h1,4-9,13-15H,2-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVVJHMMDAFXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=NC=CN=C4C=C3)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline typically involves a multi-step process. One common method is the “click” chemistry approach, which is known for its efficiency and selectivity. This method involves the cycloaddition of azides and alkynes in the presence of a copper catalyst to form the triazole ring . The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound . The azabicyclooctane moiety is then introduced through a series of substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The triazole ring and quinoxaline core are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Structural Comparison

Core Scaffold and Substituents

  • The 1,2,3-triazole group enhances hydrogen-bonding and dipole interactions .
  • Analog 1: 2-Methyl-6-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydropyridazin-3-one (CAS: 2320220-98-0) replaces quinoxaline with a dihydropyridazinone ring and uses 1,2,4-triazole instead of 1,2,3-triazole .
  • Analog 2 : Quinazoline derivatives with 1,2,4-triazole Schiff bases (e.g., compounds 6a–6n ) exhibit structural similarity in the heterocyclic core but lack the bicyclo[3.2.1]octane system .
Table 1: Structural Features
Compound Core Structure Triazole Type Key Substituents Molecular Weight
Target Compound Quinoxaline 1,2,3-triazole 8-Azabicyclo[3.2.1]octane carbonyl Not reported
Analog 1 Dihydropyridazinone 1,2,4-triazole 2-Methyl group 314.34 g/mol
Quinazoline Derivatives Quinazoline 1,2,4-triazole Schiff bases, sulfur-containing groups Varies (e.g., 6g)

Antimicrobial Activity

  • Quinazoline Derivatives : Compound 6g (50 μg/mL) showed 71% inhibition against Fusarium oxysporum (辣椒枯萎菌), 72% against Valsa mali (苹果腐烂菌), and 58% against Phytophthora infestans (马铃薯晚疫菌) .

Pharmacokinetic Considerations

  • The 8-azabicyclo[3.2.1]octane scaffold (as in 8-methyl-8-azabicyclo[3.2.1]oct-3-yl 6-methoxy-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate ) is associated with improved metabolic stability compared to linear amines .

Triazole Formation

  • The target compound’s 1,2,3-triazole group likely originates from copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles .
  • Analog 1 uses 1,2,4-triazole, which may require alternative synthetic routes, such as nucleophilic substitution or cyclocondensation.

Bicyclo[3.2.1]octane Functionalization

  • Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate derivatives (e.g., CAS 3423-27-6) are common intermediates for introducing carbonyl groups .

Physicochemical Properties

Solubility and Stability

  • Fluorinated analogs (e.g., compound 16 in ) exhibit enhanced lipophilicity, whereas the target compound’s solubility depends on the polar triazole and quinoxaline groups.
  • Analog 1 (MW 314.34) has lower molecular weight than typical fluorinated derivatives (e.g., 16 , MW ~1,000), suggesting better bioavailability .
Table 2: Property Comparison
Compound LogP (Predicted) Water Solubility Metabolic Stability
Target Compound Moderate (~2.5) Low High (rigid core)
Fluorinated Analog High (~4.0) Very Low Moderate
Quinazoline Derivative Moderate (~1.8) Moderate Variable

Biological Activity

The compound 6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline is a complex organic molecule that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

This compound features:

  • A quinoxaline core , known for its diverse biological activities.
  • A triazole ring , which enhances the compound's interaction with biological targets.
  • An 8-azabicyclo[3.2.1]octane moiety , contributing to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms, including:

  • Inhibition of Enzymatic Activity : The triazole ring can interact with enzymes through hydrogen bonding and π-π interactions, potentially inhibiting key metabolic pathways.
  • Receptor Modulation : The compound may act on various receptors, including G protein-coupled receptors (GPCRs), influencing signaling pathways involved in cellular responses.

Antimicrobial Activity

Research indicates that compounds containing triazole and quinoxaline moieties exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that derivatives of quinoxaline showed effective inhibition against various bacterial strains, suggesting potential as antimicrobial agents .

Anticancer Properties

The potential anticancer activity of this compound has been explored in several studies:

  • Case Study : In vitro assays revealed that similar compounds with quinoxaline structures inhibited the proliferation of cancer cell lines by inducing apoptosis .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects attributed to the bicyclic structure:

  • Compounds based on the 8-azabicyclo[3.2.1]octane scaffold have shown promise in protecting neuronal cells from oxidative stress .

Data Tables

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibition
AnticancerInduction of apoptosis
NeuroprotectiveProtection against oxidative stress

Case Studies

  • Antimicrobial Efficacy : A study focused on the synthesis and evaluation of various quinoxaline derivatives, including those similar to our compound, reported a notable reduction in bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Studies : Research involving derivatives of 8-azabicyclo[3.2.1]octane demonstrated significant cytotoxicity against human breast cancer cell lines, indicating the potential for development into therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing 6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline, and what analytical methods validate its structural integrity?

Answer: The synthesis typically involves modular assembly of the bicyclo[3.2.1]octane and quinoxaline moieties. A key step is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, as seen in analogous triazole-containing heterocycles . Post-synthesis, structural validation requires:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regioselectivity of the triazole linkage and bicyclo system stereochemistry .
  • Infrared Spectroscopy (IR): Peaks at ~2100 cm⁻¹ (triazole C-H stretch) and ~1650 cm⁻¹ (carbonyl) are critical .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% by area under the curve) ensures minimal byproducts .

Q. How does the bicyclo[3.2.1]octane scaffold influence the compound's physicochemical properties and bioavailability?

Answer: The bicyclo system enhances rigidity, reducing conformational flexibility and improving metabolic stability. Computational studies (e.g., molecular docking) suggest the scaffold enhances binding to hydrophobic pockets in target enzymes. Experimental logP values (predicted ~2.8) indicate moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Q. What are the primary biological targets or mechanisms of action proposed for this compound?

Answer: Quinoxaline derivatives are known for antimicrobial and antitumor activity, often targeting DNA topoisomerases or kinase pathways. The triazole moiety may act as a hydrogen-bond acceptor, enhancing interaction with enzymes like dihydrofolate reductase (DHFR). Preliminary assays should include:

  • Enzyme Inhibition Assays: Measure IC₅₀ against DHFR or tyrosine kinases.
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the triazole-bicyclo[3.2.1]octane intermediate, and what factors contribute to regioselectivity challenges?

Answer: Yield optimization requires:

  • Catalyst Screening: Cu(I) vs. Ru(II) catalysts for CuAAC; Ru favors steric control in bulky systems .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve azide-alkyne reactivity but may promote side reactions.
    Regioselectivity issues arise from competing 1,4- vs. 1,5-triazole isomers. Kinetic vs. thermodynamic control can be managed via temperature (low temps favor 1,4-regioisomers) .

Q. How should researchers address discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data for this compound?

Answer: Contradictions often arise from solvent effects or crystal packing forces unaccounted for in simulations. Mitigation strategies include:

  • Solvent Correction Models: Incorporate PCM (Polarizable Continuum Model) in DFT calculations.
  • X-ray Crystallography: Resolve absolute stereochemistry of the bicyclo system, as seen in structurally similar compounds .

Q. What experimental design principles apply to studying the environmental fate and stability of this compound under varying pH and temperature conditions?

Answer: Adopt a tiered approach:

  • Laboratory Studies: Use OECD 301B guidelines to assess biodegradability in aqueous buffers (pH 4–9) at 25°C and 50°C.
  • Advanced Analytics: LC-MS/MS quantifies degradation products (e.g., hydrolyzed quinoxaline derivatives).
  • Ecotoxicology: Test acute toxicity on Daphnia magna or algae to model ecosystem impacts .

Q. How can researchers reconcile contradictory data regarding the compound's activity across different cell lines or enzymatic assays?

Answer: Contradictions may stem from assay-specific variables (e.g., ATP concentrations in kinase assays) or cell line heterogeneity. Solutions include:

  • Dose-Response Repetition: Conduct triplicate assays with internal controls (e.g., staurosporine for kinase inhibition).
  • Proteomic Profiling: Identify off-target interactions via affinity chromatography or thermal shift assays .

Methodological Resources

  • Synthesis Optimization: Reference CuAAC protocols and stereochemical analysis from triazole-quinoxaline analogs .
  • Environmental Fate Modeling: Leverage Project INCHEMBIOL’s framework for abiotic/biotic transformation studies .
  • Data Reconciliation: Apply comparative methodologies from political science to systematize cross-study analysis .

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